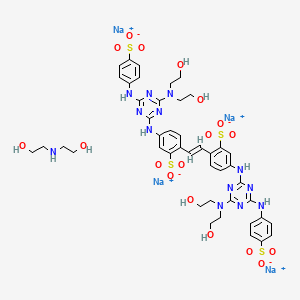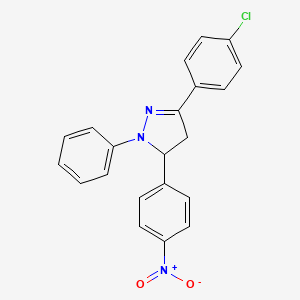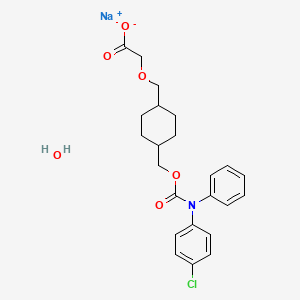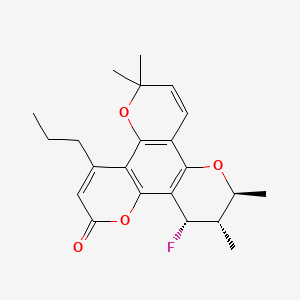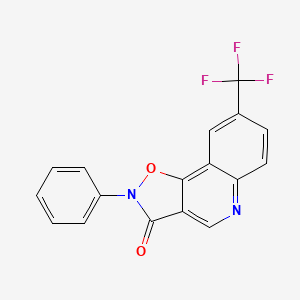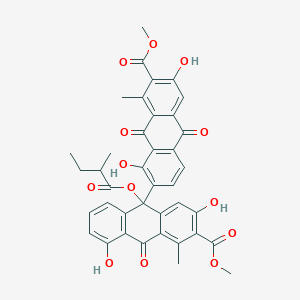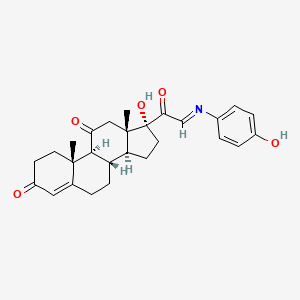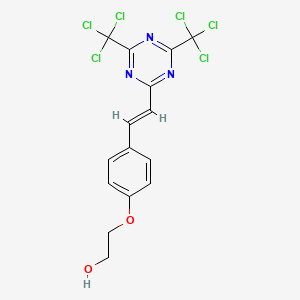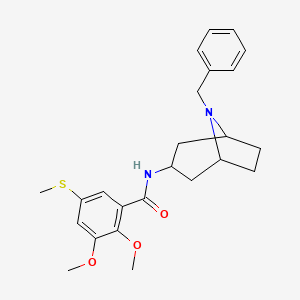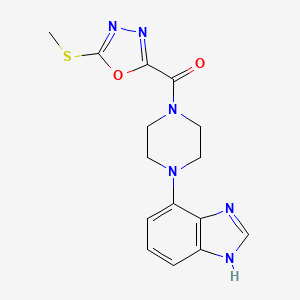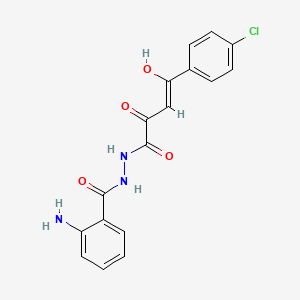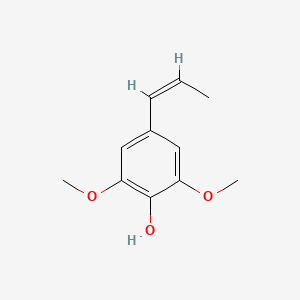
(Z)-2,6-dimethoxy-4-propenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Syringylpropene, also known as 4-propenyl syringol, is a phenolic compound derived from lignin, a complex polymer found in the cell walls of plants. It is characterized by its molecular formula C₁₁H₁₄O₃ and is known for its aromatic properties. Syringylpropene is a significant compound in the study of lignin chemistry and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Syringylpropene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of syringylpropene often involves the extraction and purification of lignin from lignocellulosic biomass. The process includes the treatment of biomass with aldehydes during lignin extraction, generating an aldehyde-stabilized lignin that can be converted into its monomers, including syringylpropene .
化学反应分析
Types of Reactions
Syringylpropene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of syringylpropene, such as syringaldehyde and syringic acid, which are valuable in different industrial applications .
科学研究应用
Syringylpropene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Studied for its role in plant cell wall structure and function.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of bio-based materials and chemicals.
作用机制
The mechanism of action of syringylpropene involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The compound can scavenge free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
Similar compounds to syringylpropene include:
Eugenol: Another phenolic compound with similar aromatic properties.
Vanillin: A phenolic aldehyde derived from lignin.
Guaiacol: A phenolic compound with methoxy groups.
Uniqueness
Syringylpropene is unique due to its specific structure, which includes two methoxy groups and a propenyl side chain. This structure imparts distinct chemical properties, making it valuable in various applications .
属性
CAS 编号 |
26624-13-5 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4- |
InChI 键 |
YFHOHYAUMDHSBX-PLNGDYQASA-N |
手性 SMILES |
C/C=C\C1=CC(=C(C(=C1)OC)O)OC |
规范 SMILES |
CC=CC1=CC(=C(C(=C1)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


